molecular formula C15H17N5OS2 B6436632 4-methoxy-7-methyl-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole CAS No. 2549019-29-4

4-methoxy-7-methyl-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole

Cat. No. B6436632
CAS RN: 2549019-29-4
M. Wt: 347.5 g/mol
InChI Key: RUWYERNXFGFLOK-UHFFFAOYSA-N
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Description

4-Methoxy-7-methyl-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole (MMPT) is a novel synthetic compound that has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology. MMPT is a member of the benzothiazole family of compounds and has been studied for its ability to interact with a variety of biomolecules. MMPT has been shown to interact with proteins, lipids, and nucleic acids, making it a potential target for drug development.

Scientific Research Applications

4-methoxy-7-methyl-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology. It has been shown to interact with proteins, lipids, and nucleic acids, making it a potential target for drug development. It has also been studied as an inhibitor of enzymes involved in cell signaling pathways, such as the c-Jun N-terminal kinase (JNK) pathway. In addition, 4-methoxy-7-methyl-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole has been studied for its potential to modulate the activity of transcription factors involved in the regulation of gene expression.

Mechanism of Action

4-methoxy-7-methyl-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole has been shown to interact with proteins, lipids, and nucleic acids. It has been proposed that 4-methoxy-7-methyl-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole binds to proteins and lipids, resulting in the disruption of protein-protein and lipid-protein interactions. In addition, 4-methoxy-7-methyl-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole has been proposed to interact with DNA and RNA, resulting in the inhibition of transcription and translation. Furthermore, 4-methoxy-7-methyl-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole has been proposed to interact with enzymes involved in cell signaling pathways, such as the c-Jun N-terminal kinase (JNK) pathway.
Biochemical and Physiological Effects
4-methoxy-7-methyl-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole has been studied for its potential to modulate the activity of enzymes involved in cell signaling pathways, such as the c-Jun N-terminal kinase (JNK) pathway. In addition, 4-methoxy-7-methyl-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole has been shown to inhibit the transcription and translation of genes involved in the regulation of cell cycle progression. Furthermore, 4-methoxy-7-methyl-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids, resulting in the inhibition of lipid synthesis. Finally, 4-methoxy-7-methyl-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole has been shown to inhibit the activity of enzymes involved in the synthesis of proteins, resulting in the inhibition of protein synthesis.

Advantages and Limitations for Lab Experiments

The advantages of using 4-methoxy-7-methyl-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole in laboratory experiments include its low cost, ease of synthesis, and availability of a wide range of derivatives. In addition, 4-methoxy-7-methyl-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole has been shown to interact with a variety of biomolecules, making it a potential target for drug development. The limitations of using 4-methoxy-7-methyl-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole in laboratory experiments include the lack of information regarding its pharmacological effects and the potential for toxicity.

Future Directions

The potential future directions for 4-methoxy-7-methyl-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole research include further studies of its pharmacological effects, further studies of its interaction with biomolecules, and further studies of its potential applications in drug development. In addition, further studies of the mechanism of action of 4-methoxy-7-methyl-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole could lead to the development of more selective and potent compounds. Finally, further studies of the biochemical and physiological effects of 4-methoxy-7-methyl-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole could lead to the development of new therapeutic strategies.

Synthesis Methods

4-methoxy-7-methyl-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole is synthesized using a two-step process. The first step involves the synthesis of the benzothiazole core, which is followed by the coupling of the 4-methoxy-7-methyl-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl] group to the core. The synthesis of the benzothiazole core involves the reaction of 4-methoxybenzaldehyde and benzothiazole-2-thiol in the presence of sulfuric acid. The second step involves the coupling of the 4-methoxy-7-methyl-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl] group to the benzothiazole core using a condensation reaction with 1,2,5-thiadiazole-3-carboxylic acid.

properties

IUPAC Name

4-methoxy-7-methyl-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5OS2/c1-10-3-4-11(21-2)13-14(10)22-15(17-13)20-7-5-19(6-8-20)12-9-16-23-18-12/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWYERNXFGFLOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C4=NSN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-7-methyl-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole

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